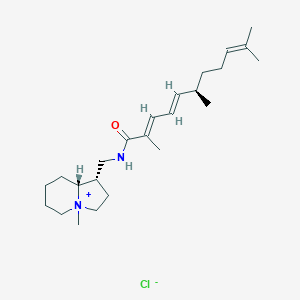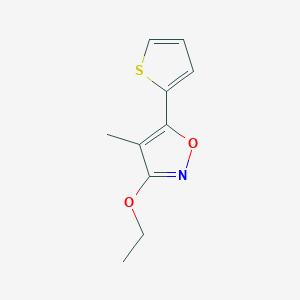
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole is a chemical compound that belongs to the class of isoxazole derivatives. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the levels of neurotransmitters such as serotonin and dopamine. Additionally, this compound has been found to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole in lab experiments include its potential therapeutic applications, its ability to modulate the activity of neurotransmitters and inflammatory mediators, and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its unknown toxicity profile, its potential for drug interactions, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole. These include further studies on its potential therapeutic applications, its mechanism of action, its toxicity profile, and its potential for drug interactions. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound and the exploration of its potential use in combination therapies.
Méthodes De Synthèse
The synthesis of 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of ethyl 2-bromoacetate with potassium ethoxide to form ethyl 2-ethoxyacrylate. This intermediate is then reacted with thioacetamide and sodium ethoxide to form 4-methyl-5-(thiophen-2-yl)isoxazole-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with acetic anhydride and sodium acetate to form 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole.
Applications De Recherche Scientifique
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
166180-41-2 |
|---|---|
Nom du produit |
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole |
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
3-ethoxy-4-methyl-5-thiophen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C10H11NO2S/c1-3-12-10-7(2)9(13-11-10)8-5-4-6-14-8/h4-6H,3H2,1-2H3 |
Clé InChI |
BFUYNMYQTQNGHQ-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=CC=CS2 |
SMILES canonique |
CCOC1=NOC(=C1C)C2=CC=CS2 |
Synonymes |
Isoxazole, 3-ethoxy-4-methyl-5-(2-thienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



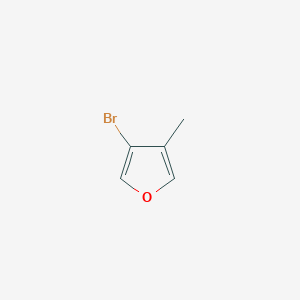

![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
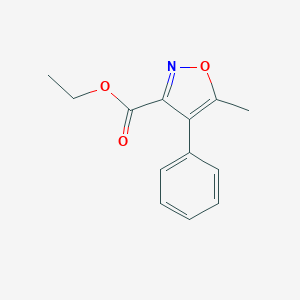

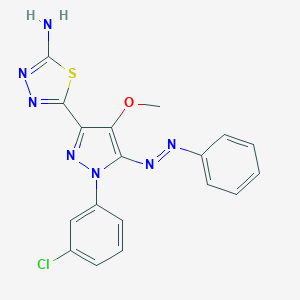
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)

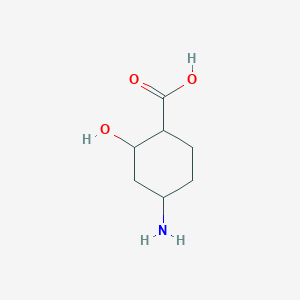
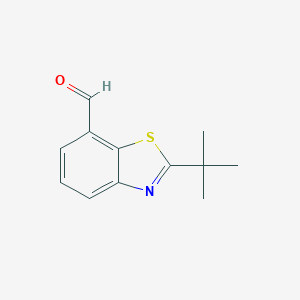
![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65972.png)
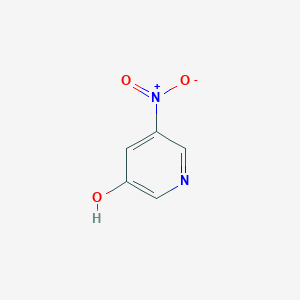
![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
